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Executive Summary

2-Chloro-5-(trifluoromethoxy)phenol (CAS: 139625-85-7) is a specialized fluorinated
aromatic building block critical to modern medicinal chemistry and agrochemical synthesis.[1]
Distinguished by the presence of a trifluoromethoxy group (-OCFs3), this compound offers a
unique combination of lipophilicity, metabolic stability, and electronic modulation.

The —OCFs moiety acts as a "super-halogen,"” providing strong electron-withdrawing effects
(Hammett op = 0.35) while enhancing membrane permeability due to its high lipophilicity
(Hansch 1t = 1.04). The positioning of the chlorine atom at the ortho position relative to the
hydroxyl group, combined with the meta-positioned —OCFs group, creates a scaffold primed for
diverse functionalization, including nucleophilic substitutions and transition-metal-catalyzed
cross-couplings.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

The following table consolidates the core identification data and physical properties derived
from experimental and computational sources.
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Parameter Data

IUPAC Name 2-Chloro-5-(trifluoromethoxy)phenol

CAS Number 139625-85-7

Molecular Formula C7H4CIF30:2

Molecular Weight 212.55 g/mol

SMILES Oclc(Cl)cc(OC(F)(F)F)ccl

InChl Key SUIZARUATMVYRT-UHFFFAOYSA-N

Appearance Colorless to pale yellow liquid

Boiling Point ~85-90 °C at 10 mmHg (Estimated)

Acidity (pKa) ~8.5 (Enhanced acidity vs. Phenol due to
EWGS)

LogP ~2.9 (High lipophilicity)

Synthetic Pathways & Manufacturing

The synthesis of 2-Chloro-5-(trifluoromethoxy)phenol presents a classic regioselectivity

challenge in aromatic substitution. The primary route involves the chlorination of 3-

(trifluoromethoxy)phenol.

The Regioselectivity Challenge

The precursor, 3-(trifluoromethoxy)phenol, contains two directing groups:

e Hydroxyl (-OH): Strongly activating, ortho/para directing.

o Trifluoromethoxy (-OCFs): Deactivating, ortho/para directing.

The -OH group dominates the orientation.

o Para to -OH (Position 4): Sterically accessible and electronically favored. This yields the 4-

chloro isomer (Major impurity).[2]

© 2026 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b176953?utm_src=pdf-body
https://patents.google.com/patent/US3920757A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Ortho to -OH (Position 2 or 6):

o Position 2: Flanked by -OH and -H. (Note: In the precursor, this is position 6 relative to the
original numbering, but becomes position 2 in the product nomenclature).

o Position 6: Flanked by -OH and -OCFs. Sterically crowded.

The target compound, 2-Chloro-5-(trifluoromethoxy)phenol, corresponds to chlorination at
the position ortho to the hydroxyl group (and para to the -OCFs group).

Protocol: Controlled Chlorination with Sulfuryl Chloride

This protocol utilizes sulfuryl chloride (SO2Cl2) due to its ease of handling and ability to be
controlled via temperature to minimize polychlorination.

Reagents:

3-(Trifluoromethoxy)phenol (1.0 eq)

Sulfuryl Chloride (SO2Cl2) (1.05 eq)

Dichloromethane (DCM) (Solvent, anhydrous)

Diisopropylamine (0.1 eq, optional catalyst to modulate selectivity)

Step-by-Step Methodology:

o Preparation: Dissolve 3-(trifluoromethoxy)phenol in anhydrous DCM (5 mL/mmol) in a round-
bottom flask equipped with a drying tube and magnetic stirrer.

e Cooling: Cool the solution to 0°C using an ice bath. Low temperature is critical to favor
mono-chlorination and improve regioselectivity.

o Addition: Add SO2Clz dropwise over 30 minutes. The slow addition prevents localized high
concentrations of the chlorinating agent, reducing the risk of di-chlorinated byproducts (e.qg.,
2,4-dichloro analog).
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e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC or GC-MS.

e Quenching: Quench the reaction with saturated aqueous NaHCOs to neutralize HCI
byproducts.

o Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SOa, and
concentrate in vacuo.

 Purification (Critical): The crude oil will contain a mixture of the 4-chloro (major) and 2-chloro
(target) isomers.

o Separation: Use fractional distillation under reduced pressure or high-performance flash
chromatography (Silica gel, Hexane/EtOAc gradient). The 2-chloro isomer typically
elutes/boils slightly differently due to intramolecular hydrogen bonding (OH---Cl).

Visualization of Synthesis Logic

3-(Trifluoromethoxy)phenol 4-Chloro isomer

(Starting Material) w» /Swi’on/fy (Major Byproduct)

Reaction Mixture - Fractional Distillation )
or Column Chromatography Isolation

| (Regioisomers)

S0O2CI2 / DCM 2-Chloro-5-(trifluoromethoxy)phenol
0°C -> RT (Target Product)

|

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the regioselectivity bifurcation during chlorination.

Reactivity & Applications in Drug Discovery

Once isolated, 2-Chloro-5-(trifluoromethoxy)phenol serves as a versatile scaffold. Its
reactivity profile is defined by the orthogonal functional groups: the phenolic hydroxyl and the
aryl chloride.

Functionalization Strategies

o O-Alkylation/Acylation: The phenolic proton is acidic (pKa ~8.5). Treatment with weak bases
(K2CO:s) allows for rapid etherification (e.g., with alkyl halides) to generate ether-linked
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pharmacophores.

o Suzuki-Miyaura Coupling: The aryl chloride at the 2-position is sterically hindered but
reactive under palladium catalysis using electron-rich ligands (e.g., SPhos, XPhos). This
allows the installation of biaryl systems.

o Nucleophilic Aromatic Substitution (SNAr): While the ring is not strongly electron-deficient
enough for facile SNAr with weak nucleophiles, the presence of the -OCFs and -CI groups
allows for substitution under forcing conditions or with strong nucleophiles if an additional
electron-withdrawing group (e.g., Nitro) is introduced.

Bioisosteric Utility

The trifluoromethoxy group is often employed as a bioisostere for chlorine or trifluoromethyl

groups.

o Conformational Bias: The -OCFs group prefers to lie orthogonal to the aromatic ring,
influencing the binding pose of the molecule in enzyme active sites.

» Metabolic Blockade: Placing the -Cl and -OCFs groups blocks metabolic hotspots (positions
2 and 5), extending the half-life (

) of the drug candidate.

Reactivity Workflow Diagram
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Figure 2: Divergent synthesis capabilities utilizing the orthogonal reactivity of the phenol and
aryl chloride.

Safety & Handling (MSDS Summary)
Researchers must adhere to strict safety protocols when handling this compound.
 Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
e Handling Protocol:
o Always handle in a fume hood to avoid inhalation of vapors.
o Wear nitrile gloves and chemical safety goggles.

o Avoid contact with strong oxidizing agents.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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